molecular formula C24H30Cl2N2O2 B15014295 N,N'-bis(3-chlorophenyl)dodecanediamide

N,N'-bis(3-chlorophenyl)dodecanediamide

Cat. No.: B15014295
M. Wt: 449.4 g/mol
InChI Key: OIXJLTXVWAEIIM-UHFFFAOYSA-N
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Description

N,N’-bis(3-chlorophenyl)dodecanediamide is an organic compound characterized by the presence of two 3-chlorophenyl groups attached to a dodecanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-chlorophenyl)dodecanediamide typically involves the reaction of 3-chloroaniline with dodecanedioyl dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for N,N’-bis(3-chlorophenyl)dodecanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-chlorophenyl)dodecanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(3-chlorophenyl)dodecanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(3-chlorophenyl)dodecanediamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(3-chlorophenyl)dodecanediamide is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H30Cl2N2O2

Molecular Weight

449.4 g/mol

IUPAC Name

N,N'-bis(3-chlorophenyl)dodecanediamide

InChI

InChI=1S/C24H30Cl2N2O2/c25-19-11-9-13-21(17-19)27-23(29)15-7-5-3-1-2-4-6-8-16-24(30)28-22-14-10-12-20(26)18-22/h9-14,17-18H,1-8,15-16H2,(H,27,29)(H,28,30)

InChI Key

OIXJLTXVWAEIIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCCCCCCCCCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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